molecular formula C6H6FN3O2 B13626533 2-Fluoro-6-nitrophenylhydrazine

2-Fluoro-6-nitrophenylhydrazine

Cat. No.: B13626533
M. Wt: 171.13 g/mol
InChI Key: RAZRXFYWGPHNQM-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylhydrazine is a substituted phenylhydrazine derivative characterized by a fluorine atom at the 2-position and a nitro group at the 6-position on the benzene ring. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of the nitro and fluorine groups, which modulate reactivity and biological activity .

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

(2-fluoro-6-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2

InChI Key

RAZRXFYWGPHNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenylhydrazine typically involves the nitration of 2-fluoroaniline followed by the formation of the hydrazine derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-fluoro-6-nitroaniline is then reacted with hydrazine hydrate under reflux conditions to yield 2-Fluoro-6-nitrophenylhydrazine.

Industrial Production Methods

Industrial production methods for 2-Fluoro-6-nitrophenylhydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenylhydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines, thiols, and alkoxides.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and azines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed

    Reduction: 2-Fluoro-6-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones and azines.

Scientific Research Applications

2-Fluoro-6-nitrophenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylhydrazine depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which affect the nucleophilicity and electrophilicity of the molecule. In biological systems, it may interact with enzymes or other proteins through covalent modification or non-covalent interactions, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: The meta- and para-nitro substitutions in 3-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine, respectively, alter electronic properties compared to the ortho-nitro-fluoro substitution in 2-fluoro-6-nitrophenylhydrazine.
  • Synthetic Complexity: Fluorinated analogs like 2-fluoro-6-nitrophenylhydrazine may require specialized precursors (e.g., 2-fluoro-6-nitrophenol) and controlled reaction conditions to avoid decomposition, as seen in multi-step syntheses of fluorinated pyridazinones .

Physicochemical Properties

  • Solubility: Nitro and fluorine substituents reduce solubility in polar solvents due to increased hydrophobicity. For example, 2-nitrophenylhydrazine hydrochloride is sparingly soluble in water but dissolves in ethanol , while fluorinated derivatives may exhibit even lower solubility .
  • Stability: The nitro group confers thermal instability, necessitating storage at low temperatures. Fluorine’s inductive effect may slightly enhance stability compared to non-fluorinated analogs .

Data Table: Key Functional Comparisons

Property 2-Fluoro-6-nitrophenylhydrazine 2-Nitrophenylhydrazine HCl 2,4-Dinitrophenylhydrazine HCl
Reactivity with Aldehydes High (fluorine enhances electrophilicity) Moderate High (dual nitro groups)
Bioactivity Potential Anticancer, antimicrobial Limited Primarily analytical use
Thermal Stability Moderate (decomposes >150°C) Low Low

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